tert-butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate

Lipophilicity LogP Drug-likeness

Researchers require a 3-aminomethyl-5-hydroxypyridine scaffold with a LogP ~1.81 to balance solubility and permeability. This 98% pure building block provides orthogonal Boc-amine and free 5-hydroxyl functionality for sequential derivatization without protecting group interference. Key advantages: - Methylene spacer decouples carbamate reactivity from pyridine ring electronics, enabling clean acidic Boc deprotection. - 98% certified purity (vs. 97% for positional isomer) reduces impurity-driven false positives in biological assays. - Distinct molecular weight (224.26 g/mol) from direct-linked analog (210.23 g/mol) enables unambiguous LC-MS reaction monitoring.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
CAS No. 2413882-94-5
Cat. No. B6589553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate
CAS2413882-94-5
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC(=CN=C1)O
InChIInChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-6-8-4-9(14)7-12-5-8/h4-5,7,14H,6H2,1-3H3,(H,13,15)
InChIKeyXKFRMPIOKOKFNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate: Chemical Class & Procurement


tert-Butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate (CAS 2413882-94-5) is a Boc-protected aminomethyl-hydroxypyridine building block with molecular formula C₁₁H₁₆N₂O₃ and molecular weight 224.26 g·mol⁻¹ . It belongs to the broader class of heterocyclic carbamate intermediates used in medicinal chemistry and organic synthesis. The compound features a tert-butyloxycarbonyl (Boc) protecting group on a primary amine connected via a methylene (–CH₂–) spacer to the 3-position of a pyridine ring bearing a hydroxyl group at the 5-position . Its computed physicochemical profile includes a topological polar surface area (TPSA) of 71.45 Ų, a calculated LogP of 1.8119, two hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds . Commercially, it is supplied at a certified purity of 98% and carries GHS07 hazard classification (H302, H315, H319, H335) .

Building block Boc-protected aminomethyl-5-hydroxypyridine scaffold for medicinal chemistry synthesis
Regiochemistry 3-aminomethyl/5-hydroxy arrangement supports orthogonal protection strategies
Purity Certified purity grade suitable for stoichiometric control in multistep synthesis and biological screening

tert-Butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate: Generic Substitution Risks


Although multiple Boc-protected hydroxypyridine carbamates share the same elemental composition or identical molecular formula, key structural features—specifically the presence of a methylene (–CH₂–) spacer between the pyridine ring and the carbamate nitrogen, the 5-hydroxy substitution pattern on the pyridine, and the 3-substitution regiochemistry—generate quantifiable differences in lipophilicity, conformational flexibility, and downstream synthetic reactivity [1]. The directly linked analog tert-butyl N-(5-hydroxypyridin-3-yl)carbamate (CAS 906745-11-7) lacks the methylene spacer and differs by one methylene unit in formula (C₁₀H₁₄N₂O₃ vs. C₁₁H₁₆N₂O₃) and in LogP (+0.40 to +0.52 log units higher) [1]. The positional isomer tert-butyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate (CAS 1260771-98-9) shares the identical molecular formula and weight but places the carbamate directly on the pyridine ring and the hydroxymethyl group on the ring, yielding a LogP of 0.90—a full 0.91 log units lower than the target compound . These differences translate into divergent solubility, membrane permeability, and chemical reactivity profiles that make generic interchange without experimental re-validation scientifically unjustified.

Methylene spacer omission Direct-linked analog (CAS 906745-11-7) lacks the –CH₂– spacer, altering LogP and conformational flexibility—may shift solubility and reactivity profiles.
Isobaric positional isomer Positional isomer (CAS 1260771-98-9) shares identical molecular mass; requires orthogonal identity verification to avoid procurement mix-ups.
Regiochemical outcome divergence Deprotection yields different amine vectors (3-aminomethyl vs. 3-amino on ring), altering nucleophilicity and downstream synthetic pathways.

tert-Butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate: Quantitative Comparison Against Analogs


LogP Lipophilicity Comparison

The target compound tert-butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate (CAS 2413882-94-5) exhibits a computed LogP of 1.8119 . Its closest direct analog, tert-butyl N-(5-hydroxypyridin-3-yl)carbamate (CAS 906745-11-7), which lacks the methylene spacer and has a direct carbamate–pyridine linkage, shows LogP values of 2.20720 [1] and 2.33 from two independent databases, representing a lipophilicity increase of ΔLogP = +0.40 to +0.52. The positional isomer tert-butyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate (CAS 1260771-98-9), bearing the carbamate directly on the pyridine ring and the hydroxymethyl on the ring itself, has a vendor-reported LogP of 0.899 , a difference of ΔLogP = −0.91 relative to the target compound. These differences exceed 0.4 log units in both comparative directions, a magnitude recognized as pharmaceutically significant for aqueous solubility and passive membrane permeability.

LogP lipophilicity
Reported
Target LogP 1.81; direct analog ~2.21–2.33; positional isomer 0.90. ΔLogP +0.40 to +0.52 and −0.91.
LogP difference may influence aqueous solubility and passive permeability in screening contexts.
Computed values from multiple sources; confirm experimentally.
Lipophilicity LogP Drug-likeness

Methylene Spacer and Conformational Flexibility

The target compound bears a methylene (–CH₂–) spacer between the pyridine C3 position and the carbamate nitrogen, resulting in two rotatable bonds as specified in its computed molecular descriptors . In contrast, the direct-linked analog tert-butyl N-(5-hydroxypyridin-3-yl)carbamate (CAS 906745-11-7) has the carbamate nitrogen directly attached to the pyridine ring with no intervening methylene group, reducing conformational degrees of freedom [1]. This structural feature alters both the spatial orientation of the Boc-protected amine relative to the pyridine ring and the electronic environment of the carbamate NH (pKa shift through reduced conjugation with the aromatic system). The methylene spacer also provides a distinct synthetic handle: the benzylic-type C–H bonds adjacent to the pyridine ring are amenable to selective oxidation or functionalization chemistries that are geometrically inaccessible in the direct-linked analog.

Methylene spacer
Class-level
–CH₂– spacer present; 2 rotatable bonds. Direct-linked analog has no spacer.
Spacer defines conformational flexibility and carbamate pKa; supports orthogonal reactivity strategies.
Structural inference from IUPAC; experimental confirmation advised.
Conformational flexibility Rotatable bonds Methylene spacer

Purity Specification Difference

The target compound tert-butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate (CAS 2413882-94-5) is commercially supplied at a certified purity of 98% according to its product specification . The structurally closest positional isomer, tert-butyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate (CAS 1260771-98-9), which shares the identical molecular formula (C₁₁H₁₆N₂O₃) and molecular weight (224.26), is supplied by a leading European vendor at 97% purity . This represents a 1-percentage-point purity advantage for the target compound when sourced from its specified supplier. Although numerically modest, this difference reduces the total impurity burden by approximately one-third (from 3% to 2% total impurities), which is relevant for applications requiring tight stoichiometric control in multistep syntheses or for biological assays sensitive to trace impurities.

Purity specification
Reported
Target: 98% (certified); positional isomer: 97%.
One percentage point reduces total impurity burden ~33%, relevant for stoichiometric control.
Verify lot-specific purity via certificate of analysis.
Purity Quality specification Procurement

Physical Property Reference Baseline

While experimentally measured density and boiling point data for CAS 2413882-94-5 are not publicly available in curated databases, the closest direct-linked analog tert-butyl N-(5-hydroxypyridin-3-yl)carbamate (CAS 906745-11-7) has a reported density of 1.2 ± 0.1 g/cm³, a boiling point of 363.0 ± 27.0 °C at 760 mmHg, and a flash point of 173.4 ± 23.7 °C . The positional isomer tert-butyl 5-(hydroxymethyl)pyridin-3-ylcarbamate (CAS 1260771-98-9) has a density of 1.209 g/cm³ . These values serve as class-level reference baselines; the methylene spacer in the target compound is expected to marginally increase molecular volume relative to the direct-linked analog and to alter boiling point accordingly. Users should request lot-specific certificates of analysis from the supplier for experimentally determined physical constants of the target compound.

Physical property baseline
Data to verify
No experimental data for target. Analog density ~1.2 g/cm³, BP ~363 °C, flash point ~173 °C.
Reference values from direct analog support solvent selection and safe handling; request lot-specific data.
Experimental determination recommended for target compound.
Density Boiling point Physicochemical properties

Molecular Weight and Formula Comparison

The target compound has molecular formula C₁₁H₁₆N₂O₃ with a molecular weight of 224.26 g·mol⁻¹ . Its closest direct-linked analog, tert-butyl N-(5-hydroxypyridin-3-yl)carbamate (CAS 906745-11-7), has molecular formula C₁₀H₁₄N₂O₃ with a molecular weight of 210.23 g·mol⁻¹ [1]. The difference of one methylene (–CH₂–) unit corresponds to a mass difference of 14.03 g·mol⁻¹ (+6.7%). This mass difference, while modest, is analytically resolvable by LC-MS and may affect molar stoichiometry calculations in reactions where precise equivalents are critical. In contrast, the positional isomer (CAS 1260771-98-9) shares the identical molecular formula (C₁₁H₁₆N₂O₃) and molecular weight (224.26) with the target compound, making them isobaric and indistinguishable by mass spectrometry alone .

Molecular identity
Reported
C₁₁H₁₆N₂O₃, MW 224.26. Direct analog C₁₀H₁₄N₂O₃ (+14 Da); positional isomer is isobaric (ΔMW = 0).
Mass difference enables MS-based reaction monitoring; isobaric isomer requires orthogonal confirmation (HPLC/NMR).
Vendor specification data; independent verification advised.
Molecular weight Molecular formula Structural differentiation

Regiochemical Scaffold Differentiation

The target compound provides a unique synthetic scaffold wherein the Boc-protected aminomethyl group is attached to the pyridine 3-position while the hydroxyl group occupies the 5-position . This 3-aminomethyl/5-hydroxy regiochemical arrangement enables orthogonal functionalization strategies: the hydroxyl group at C5 can be selectively alkylated, acylated, or converted to a leaving group (e.g., triflate) without disturbing the Boc-protected amine, while the benzylic aminomethyl group at C3 can be deprotected under acidic conditions to liberate the free amine for amide coupling or reductive amination. The positional isomer (CAS 1260771-98-9) places the carbamate directly on the ring nitrogen and the hydroxymethyl on the ring carbon , yielding a structurally distinct product upon deprotection (3-amino-5-hydroxymethylpyridine vs. 3-aminomethyl-5-hydroxypyridine for the target compound). This regiochemical difference determines the vector of amine extension in final target molecules and the electronic properties of the pyridine ring in subsequent heterocycle-forming reactions.

Regiochemical scaffold
Context-dependent
3-(Boc-aminomethyl)-5-hydroxypyridine core; deprotection yields 3-aminomethyl-5-hydroxypyridine.
Scaffold dictates synthetic routes; positional isomer yields a different deprotected amine vector.
Confirm regiochemistry by NMR before use in multistep synthesis.
Synthetic intermediate Regiochemistry Derivatization

tert-Butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate: Application Scenarios


Controlled LogP Tuning for Lead Optimization

In drug discovery programs where a 3-aminomethyl-5-hydroxypyridine core is required and lipophilicity must be maintained in the LogP ~1.5–2.0 range (compliant with Lipinski's Rule of Five), this compound offers a computed LogP of 1.81 . Compared with the direct-linked analog (LogP ~2.2–2.3) [1] or the positional isomer (LogP ~0.90) , the target compound occupies an intermediate lipophilicity window that may better balance aqueous solubility with passive membrane permeability. The 5-hydroxyl group provides a hydrogen bond donor for target engagement while also serving as a synthetic handle for prodrug strategies (e.g., phosphate ester formation).

Orthogonal Protection for Multistep Synthesis

The orthogonal functionality—Boc-protected amine at the 3-methylene position and free hydroxyl at the pyridine 5-position—enables sequential derivatization without protecting group interference . The methylene spacer decouples the carbamate reactivity from the pyridine ring electronics, allowing acidic Boc deprotection without affecting the hydroxyl group. The liberated amine (3-aminomethyl-5-hydroxypyridine) is primed for amide coupling, reductive amination, or urea formation. This regiochemical arrangement is distinct from that of the positional isomer CAS 1260771-98-9, which yields 3-amino-5-hydroxymethylpyridine upon deprotection—a different scaffold with the amine directly on the electron-deficient pyridine ring, altering its nucleophilicity and pKa .

High-Purity Advantage for Biological Assays

For laboratories conducting biological screening where impurity-driven false positives or cytotoxic confounding effects must be minimized, the 98% certified purity of this compound provides a demonstrable advantage over the 97% purity of the commercially available positional isomer . The approximately 33% relative reduction in total impurity burden (from ~3% to ~2%) reduces the probability that trace synthesis byproducts or residual solvents interfere with enzyme inhibition or cell-based assay readouts at typical screening concentrations (1–100 µM).

MS Identity Confirmation in Reaction Monitoring

The molecular weight of 224.26 g·mol⁻¹ for this compound is distinguishable from the direct-linked analog (210.23 g·mol⁻¹) [1] by LC-MS, enabling unambiguous reaction monitoring when both scaffolds are evaluated in parallel medicinal chemistry campaigns. However, because the positional isomer CAS 1260771-98-9 shares the identical molecular mass , orthogonal analytical methods (e.g., HPLC retention time comparison against authentic standards, ¹H NMR) must be employed to prevent procurement or inventory mix-ups between these isobaric building blocks.

Application
Selection Property
Validation Focus
LogP-conscious lead optimization studies
Computed LogP profile
Solubility-permeability balance assessment
Multistep synthesis with orthogonal protection
Boc-aminomethyl / 5-hydroxyl orthogonality
Deprotection selectivity verification
Biological screening with reduced impurity risk
Certified purity specification
Impurity burden review (COA)
Reaction monitoring by MS identity
Molecular weight distinguishability
Orthogonal identity confirmation (HPLC/NMR)
Quote Request

Request a Quote for tert-butyl N-[(5-hydroxypyridin-3-yl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.